molecular formula C17H24N2O6 B1166587 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 112562-63-7

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B1166587
CAS No.: 112562-63-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropylbenzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the aldehyde group allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;/h2-3,5-6,13H,4,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMUZNXPMAZERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-71-6
Record name Benzaldehyde, 2-[3-(4-methyl-1-piperazinyl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.